

Zidebactam development history and timeline

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Compound of Interest

Compound Name: Zidebactam

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An In-depth Technical Guide on the Development History and Timeline of **Zidebactam**

Executive Summary

Zidebactam is a first-in-class β -lactam enhancer antibiotic from the bicyclo-acyl hydrazide (BCH) class, developed by the Indian pharmaceutical company Wockhardt. It represents a significant advancement in the fight against antimicrobial resistance (AMR), particularly against difficult-to-treat, multidrug-resistant (MDR) and extensively drug-resistant (XDR) Gram-negative bacteria. In combination with the fourth-generation cephalosporin cefepime, as WCK 5222 (brand name ZAYNICH™), it employs a novel dual mechanism of action. This guide provides a comprehensive overview of its discovery, mechanism of action, preclinical and clinical development timeline, and key experimental data. On October 1, 2025, Wockhardt announced the submission of a New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA) for **Zidebactam**-Cefepime, marking a historic milestone as the first drug fully discovered and developed by an Indian pharmaceutical company to reach this stage.[1][2][3]

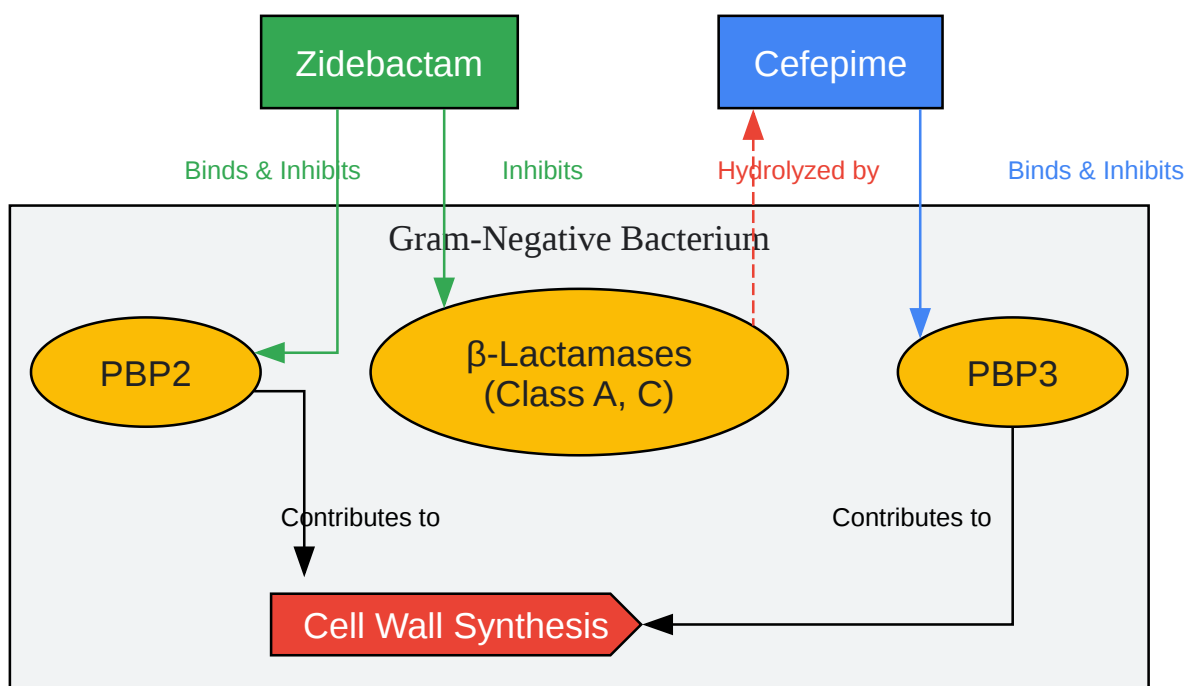
Discovery and Rationale

Zidebactam emerged from Wockhardt's dedicated antibiotic research program, which has been active for over two decades.[4] The discovery was driven by the urgent need for novel agents to combat the rising threat of carbapenem-resistant Gram-negative pathogens. The limitations of traditional β -lactamase inhibitors, which are often ineffective against metallo- β -lactamases (MBLs) and certain Class D carbapenemases, prompted the exploration of alternative mechanisms.[5] **Zidebactam** was developed not just as a β -lactamase inhibitor but as a " β -lactam enhancer," designed to work synergistically with partner β -lactams.[6][7][8]

Mechanism of Action

Zidebactam's efficacy, particularly when combined with cefepime, stems from a unique dual-action mechanism that involves both direct antibacterial activity and β -lactamase inhibition.[6][7][9]

- **High-Affinity PBP2 Binding:** **Zidebactam** binds with high affinity to penicillin-binding protein 2 (PBP2) in Gram-negative bacteria, including *Pseudomonas aeruginosa* and *Acinetobacter baumannii*. [6][9][10] This is a direct bactericidal action.
- **β -Lactamase Inhibition:** It inhibits Ambler Class A (like KPC) and Class C (AmpC) β -lactamases. [6][11]
- **Synergistic Action with Cefepime:** Cefepime's primary target is PBP3. The combination of cefepime targeting PBP3 and **zidebactam** targeting PBP2 leads to a potent, synergistic bactericidal effect. [6][12] This concomitant binding of multiple essential PBPs circumvents the need for direct inhibition of all β -lactamases, providing activity against organisms producing MBLs (like NDM) and Class D carbapenemases, to which **zidebactam** is stable but does not directly inhibit. [5][12][13]

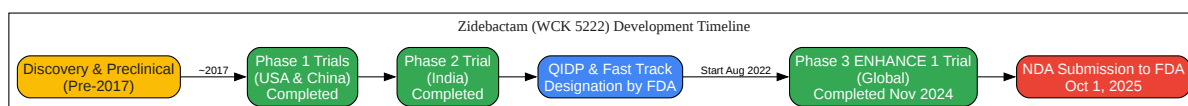


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Diagram 1: Dual mechanism of action of Cefepime-**Zidebactam**.

Development Timeline and Key Milestones

The development of **Zidebactam** has progressed steadily from discovery through to regulatory submission, marked by successful clinical trials and key regulatory designations.



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Diagram 2: **Zidebactam**'s clinical development and regulatory timeline.

Key Clinical and Regulatory Events:

- Preclinical Phase: In vitro and in vivo studies established the dual mechanism of action and potent activity against a wide range of resistant Gram-negative pathogens.[5][6][12]
- Phase 1 Trials: A robust program of nine Phase 1 studies was conducted in the U.S. and China to evaluate the safety, tolerability, and pharmacokinetics of intravenous **Zidebactam**-Cefepime.[1][2] The trials were successfully completed.[14][15]
- Phase 2 Trial: A study in India demonstrated the combination's efficacy against diverse carbapenem-resistant infections, providing the basis for pivotal late-stage trials.[1]
- Regulatory Designations: The U.S. FDA granted **Zidebactam**-Cefepime Qualified Infectious Disease Product (QIDP) and Fast Track designations, acknowledging its potential to treat serious or life-threatening infections and facilitating an expedited review process.[1][2][16]
- Phase 3 Trial (ENHANCE 1): The pivotal global Phase 3 trial (NCT04979806) was a randomized, double-blind study comparing **Zidebactam**-Cefepime to meropenem for the treatment of complicated urinary tract infections (cUTI) or acute pyelonephritis (AP).[1][17] The study, conducted across 64 sites, successfully met its objectives, with results showing

Zidebactam-Cefepime was statistically superior to meropenem in overall success rates.[\[13\]](#)
The trial's completion was recorded in November 2024.[\[17\]](#)

- NDA Submission: Wockhardt submitted the New Drug Application to the U.S. FDA on October 1, 2025.[\[1\]](#)[\[2\]](#) Approval is anticipated in 2025.[\[18\]](#)

Data Presentation

Table 1: In Vitro Activity of Cefepime-Zidebactam (1:1 Ratio) against Gram-Negative Pathogens

Organism Group (Resistance Profile)	MIC ₅₀ (mg/L)	MIC ₉₀ (mg/L)	% Susceptible (at ≤8 mg/L)
Enterobacterales (Overall)	0.03	0.25	99.9% [19]
Carbapenem- Resistant Enterobacterales (CRE)	-	-	97.8% [19]
KPC-producing Enterobacterales	0.25	1	-
MBL-producing Enterobacterales	0.5	8	-
Pseudomonas aeruginosa (Overall)	1	4	-
MBL-producing P. aeruginosa	4	8	-
Acinetobacter spp.	2	8	-
Stenotrophomonas maltophilia	4	32	-

Data compiled from multiple in vitro surveillance studies. MIC values can vary based on the specific collection of isolates.[\[7\]](#)[\[19\]](#)[\[20\]](#)

Experimental Protocols

Protocol 1: In Vitro Minimum Inhibitory Concentration (MIC) Testing

- Methodology: Broth microdilution testing is performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
- Procedure:
 - Bacterial isolates are grown on appropriate agar plates to ensure purity and viability.
 - A standardized inoculum (typically 5×10^5 CFU/mL) is prepared in cation-adjusted Mueller-Hinton broth.
 - Serial two-fold dilutions of Cefepime-**Zidebactam** (at a fixed 1:1 ratio) and comparator agents are prepared in microtiter plates.
 - The bacterial inoculum is added to each well.
 - Plates are incubated at 35°C for 16-20 hours.
 - The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

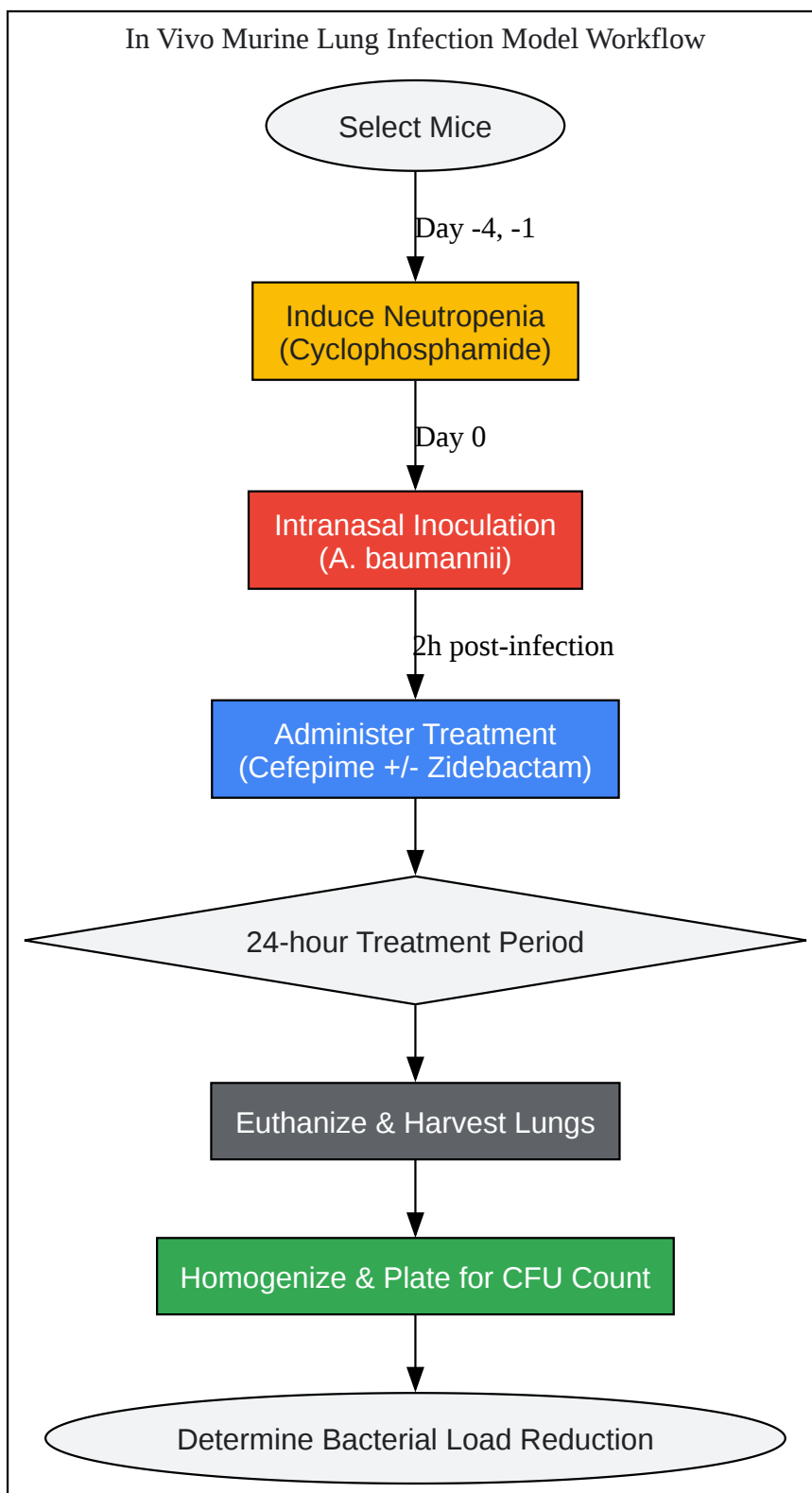
Protocol 2: Neutropenic Mouse Lung Infection Model (*Acinetobacter baumannii*)

This in vivo model was crucial for evaluating the pharmacodynamics of Cefepime-**Zidebactam**.

[\[5\]](#)

- Animal Preparation: Swiss albino mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide on days -4 and -1 relative to infection. This mimics the immunocompromised state of many patients with severe nosocomial infections.
- Infection: On day 0, mice are anesthetized and intranasally inoculated with a standardized suspension of an *A. baumannii* strain to establish a lung infection.

- Treatment: Two hours post-infection, treatment is initiated. Animals receive subcutaneous injections of cefepime alone, **zidebactam** alone, or the combination at various dosing regimens (e.g., every 2, 4, 6, or 12 hours) for 24 hours.
- Endpoint Analysis: At 24 hours post-treatment initiation, mice are euthanized, and lungs are aseptically harvested and homogenized. Bacterial burden is quantified by plating serial dilutions of the homogenate and counting colony-forming units (CFU).
- Pharmacodynamic Goal: The primary endpoint is the reduction in bacterial load compared to untreated controls, often targeting a 1-log₁₀ kill. This allows for the determination of the required pharmacodynamic index, such as the percentage of time the free drug concentration remains above the MIC (%fT>MIC), for efficacy. For example, one study found that in the presence of **zidebactam**, the required cefepime %fT>MIC for a 1-log₁₀ kill of *A. baumannii* dropped from 38.9% to 15.5%.^[5]



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Diagram 3: Experimental workflow for the neutropenic mouse model.

Protocol 3: Phase 3 Clinical Trial (ENHANCE 1 - NCT04979806)

- Official Title: A Phase 3, Randomized, Double-blind, Multicenter, Comparative Study to Determine the Efficacy and Safety of Cefepime-**zidebactam** vs. Meropenem in the Treatment of Complicated Urinary Tract Infection or Acute Pyelonephritis in Adults.[17]
- Study Design: Non-inferiority, randomized, double-blind.
- Patient Population: Hospitalized adults (≥ 18 years) with a clinical diagnosis of cUTI or AP. Approximately 530 subjects were enrolled.[17]
- Interventions:
 - Investigational Arm: Cefepime-**zidebactam** (2g/1g) administered intravenously every 8 hours.[8]
 - Comparator Arm: Meropenem (1g) administered intravenously every 8 hours.[8]
- Treatment Duration: 7 to 10 days.[17]
- Primary Outcome Measures: To assess the composite cure rate (clinical cure and microbiological eradication) at the Test-of-Cure visit.
- Status: The study was completed in November 2024.[17]

Conclusion

The development of **Zidebactam**, in combination with cefepime, represents a paradigm shift from traditional β -lactamase inhibition to a " β -lactam enhancer" strategy. Its journey from a discovery program in India to a successful global Phase 3 trial and subsequent NDA submission to the U.S. FDA is a landmark achievement.[1][21] With its novel dual mechanism of action, **Zidebactam**-Cefepime demonstrates potent activity against a broad spectrum of multidrug-resistant Gram-negative pathogens, including those producing challenging carbapenemases. It holds the promise of becoming a critical therapeutic option for clinicians treating serious infections with limited or no available treatment alternatives.

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References

- 1. firstwordpharma.com [firstwordpharma.com]
- 2. investywise.com [investywise.com]
- 3. scanx.trade [scanx.trade]
- 4. Wockhardt receives USFDA acknowledgement for phase III clinical trial of WCK 5222 [worldpharmatoday.com]
- 5. The Novel β -Lactam Enhancer Zidebactam Augments the In Vivo Pharmacodynamic Activity of Cefepime in a Neutropenic Mouse Lung *Acinetobacter baumannii* Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WCK 5222 (Cefepime-Zidebactam) Pharmacodynamic Target Analysis against Metallo- β -Lactamase-Producing Enterobacteriaceae in the Neutropenic Mouse Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WCK 5222 (cefepime/zidebactam) antimicrobial activity tested against Gram-negative organisms producing clinically relevant β -lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. β -Lactam/ β -Lactamase Inhibitor Combination Antibiotics Under Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Pipeline/Projects - Wockhardt [wockhardt.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Zaynich (cefepime/zidebactam) News - LARVOL Sigma [sigma.larvol.com]
- 14. business-standard.com [business-standard.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Wockhardt submits NDA to USFDA for Zidebactam-Cefepime injection [indianpharmapost.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. Wockhardt's Novel Antibiotic 'Zaynich' Expected to Receive USFDA Approval in 2025 [trial.medpath.com]
- 19. Antimicrobial activity of cefepime/zidebactam (WCK 5222), a β -lactam/ β -lactam enhancer combination, against clinical isolates of Gram-negative bacteria collected worldwide (2018-19) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Wockhardt Submits First Indian-Developed Antibiotic to US FDA for Multidrug-Resistant UTI Treatment [trial.medpath.com]
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